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Compound of Interest

5,6,7,8-Tetrahydrocinnolin-3(2H)-
Compound Name:
one

cat. No.: B1296821

Abstract:

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) characterization of 5,6,7,8-Tetrahydrocinnolin-3(2H)-
one. Due to the absence of directly published experimental data for this specific compound,
this document outlines the theoretical spectroscopic characteristics based on its chemical
structure and provides generalized experimental protocols for its analysis. This guide is
intended for researchers, scientists, and drug development professionals working with related
heterocyclic compounds.

Introduction

5,6,7,8-Tetrahydrocinnolin-3(2H)-one is a heterocyclic organic compound with a bicyclic
structure composed of a dihydropyridazinone ring fused to a cyclohexane ring. Its structural
features suggest potential applications in medicinal chemistry and materials science.
Spectroscopic analysis, particularly NMR and MS, is crucial for the unambiguous identification
and characterization of this molecule. This guide will detail the expected spectral data and the
methodologies to acquire it.

Predicted Spectroscopic Data

While specific experimental data is not available in the searched literature, we can predict the
characteristic signals in *H NMR, 13C NMR, and mass spectra based on the chemical structure
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of 5,6,7,8-Tetrahydrocinnolin-3(2H)-one.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for 5,6,7,8-Tetrahydrocinnolin-3(2H)-one

Predicted .
. . o . Coupling
Protons Chemical Shift  Multiplicity Integration
Constants (Hz)

(ppm)
H-2 (NH) 10.0-12.0 Broad Singlet 1H -
H-4 6.5-7.5 Singlet 1H -
H-5 (CH2) 24-2.8 Triplet 2H J=06-8
H-8 (CHz) 2.2-26 Triplet 2H J=6-8
H-6, H-7 (CH2) 1.6-2.0 Multiplet 4H -

Predicted **C NMR Data

Table 2: Predicted 3C NMR Chemical Shifts for 5,6,7,8-Tetrahydrocinnolin-3(2H)-one

Carbon Atom

Predicted Chemical Shift (ppm)

C-3 (C=0) 160 -170
C-4a 145 - 155
C-8a 125-135
C-4 120 - 130
C-5 25-35
C-8 20-30
C-6, C-7 20 - 30

Predicted Mass Spectrometry Data
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For mass spectrometry, the expected molecular ion peak ([M]*) would correspond to the
molecular weight of the compound.

e Molecular Formula: CsH1oN20
e Molecular Weight: 150.18 g/mol
o Expected [M+H]*: 151.0866

Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, Nz,
and ethylene from the saturated ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectra of a
compound like 5,6,7,8-Tetrahydrocinnolin-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., Bruker, Jeol, Varian) with a frequency of
300 MHz or higher.

Sample Preparation:
o Weigh approximately 5-10 mg of the solid sample.

o Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-des, CDCls,
or MeOD). The choice of solvent will depend on the solubility of the compound.

» Transfer the solution to a standard 5 mm NMR tube.
H NMR Acquisition:
e Tune and shim the spectrometer for the specific sample and solvent.

e Acquire a standard one-pulse *H NMR spectrum.
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e Typical parameters:

o

Pulse angle: 30-45 degrees

[¢]

Acquisition time: 2-4 seconds

[¢]

Relaxation delay: 1-5 seconds

Number of scans: 8-16

[e]

e Process the data by applying a Fourier transform, phase correction, and baseline correction.
» Reference the spectrum to the residual solvent peak.

13C NMR Acquisition:

e Acquire a proton-decoupled 3C NMR spectrum.

e Typical parameters:

[¢]

Pulse angle: 30-45 degrees

[¢]

Acquisition time: 1-2 seconds

[e]

Relaxation delay: 2-5 seconds

o

Number of scans: 1024 or more, depending on sample concentration.

e Process the data similarly to the *H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap
instrument, coupled to an appropriate ionization source (e.g., Electrospray lonization - ESI, or
Electron Impact - El).

Sample Preparation (for ESI-MS):
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e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g.,
methanol, acetonitrile, or a mixture with water).

e A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be
added to promote ionization.

Data Acquisition (ESI-MS):
 Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).
e Acquire the mass spectrum in positive or negative ion mode.
o Typical ESI parameters:
o Capillary voltage: 3-5 kV
o Nebulizing gas flow: 1-2 L/min
o Drying gas flow: 5-10 L/min
o Drying gas temperature: 200-350 °C

e For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass
accuracy (e.g., TOF or Orbitrap).

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of
5,6,7,8-Tetrahydrocinnolin-3(2H)-one.
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Caption: Workflow for the synthesis and structural confirmation of 5,6,7,8-Tetrahydrocinnolin-
3(2H)-one.

Disclaimer: The NMR and mass spectrometry data presented in this document are predicted
values based on the chemical structure and have not been experimentally verified through the
searched literature. The experimental protocols are generalized and may require optimization
for this specific compound.

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 5,6,7,8-
Tetrahydrocinnolin-3(2H)-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296821#nmr-and-mass-spec-of-5-6-7-8-
tetrahydrocinnolin-3-2h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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